Sodium 4-methyl-2-oxovalerate
Overview
Description
Sodium 4-methyl-2-oxovalerate, also known as sodium 2-oxovalerate, is a sodium salt of a keto acid. The molecular structure of sodium 2-oxovalerate has been determined through X-ray crystallography, revealing that it crystallizes in the orthorhombic space group and forms a layered structure held together by sodium-oxygen bonds .
Synthesis Analysis
While the provided papers do not directly describe the synthesis of sodium 4-methyl-2-oxovalerate, they do discuss the synthesis of related compounds. For instance, the hydrothermal method has been used to synthesize a complex one-dimensional polyoxovanadium borate, which includes sodium ions in its structure . This suggests that similar hydrothermal synthesis methods could potentially be applied to the synthesis of sodium 4-methyl-2-oxovalerate.
Molecular Structure Analysis
The crystal and molecular structure of sodium 2-oxovalerate has been extensively studied. The compound forms crystals from a water-alcohol mixture and is characterized by an extensive network of Na-O bonds that create infinite layers parallel to a specific plane within the crystal lattice. This structure is indicative of strong ionic interactions between the sodium ions and the oxygen atoms of the oxovalerate anion .
Chemical Reactions Analysis
Although the specific chemical reactions of sodium 4-methyl-2-oxovalerate are not detailed in the provided papers, the related sodium oxodiperoxovanadate complex has been shown to demonstrate oxidizing activity toward a number of organic compounds under phase transfer catalysis . This implies that sodium 4-methyl-2-oxovalerate could also participate in oxidation reactions or act as a catalyst in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of sodium 4-methyl-2-oxovalerate can be inferred from its molecular structure. The presence of Na-O bonds suggests that the compound has ionic characteristics, which would influence its solubility in polar solvents. The layered structure indicates that the compound may have anisotropic physical properties, such as different melting points or solubilities along different crystallographic directions . Additionally, the related sodium compounds discussed in the papers exhibit interesting coordination geometries and bonding interactions, which could be relevant to the properties of sodium 4-methyl-2-oxovalerate .
Scientific Research Applications
Crystal and Molecular Structure Analysis
- Sodium 4-methyl-2-oxovalerate contributes to the understanding of crystal and molecular structures. For instance, the study of sodium 2-oxovalerate helped in identifying the Na-O bonds and their role in forming infinite layers in crystal structures (Jain, Tavale, & Biswas, 1969).
Microbial Metabolism
- Research on Pseudomonas bacteria found that these microorganisms metabolize catechol, forming compounds including 4-hydroxy-2-oxovalerate. This insight is valuable for understanding bacterial degradation processes (Dagley & Gibson, 1965).
Protein Binding Studies
- Binding of branched-chain 2-oxo acids, such as 4-methyl-2-oxovalerate, to proteins like bovine serum albumin has been studied. These findings are significant for understanding metabolic processes and protein interactions (Livesey & Lund, 1982).
Intercellular Metabolic Pathways
- Sodium 4-methyl-2-oxovalerate plays a role in the unique intercellular pathway of leucine catabolism in rat spermatogenic epithelium, highlighting its importance in biological systems (Grootegoed, Jansen, & van der Molen, 1985).
Biocatalysis and Enzymatic Reactions
- The enzyme SgvM from Streptomyces griseoviridis can catalyze the (di)methylation of various substrates, including 4-methyl-2-oxovalerate. This property can be utilized in asymmetric biocatalytic C-alkylation reactions, demonstrating its potential in organic synthesis (Sommer-Kamann et al., 2017).
Safety And Hazards
properties
IUPAC Name |
sodium;4-methyl-2-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3.Na/c1-4(2)3-5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFAZKRLPPMQEO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
816-66-0 (Parent) | |
Record name | Sodium 4-methyl-2-oxovalerate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004502005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70196363 | |
Record name | Sodium 4-methyl-2-oxovalerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; slight fruity aroma | |
Record name | 4-Methyl-2-oxopentanoic acid, sodium salt | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1470/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in water, Soluble (in ethanol) | |
Record name | 4-Methyl-2-oxopentanoic acid, sodium salt | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1470/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Sodium 4-methyl-2-oxovalerate | |
CAS RN |
4502-00-5 | |
Record name | Sodium 4-methyl-2-oxovalerate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004502005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 4-methyl-2-oxovalerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 4-methyl-2-oxovalerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.562 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM 4-METHYL-2-OXOVALERATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/815X976CPY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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